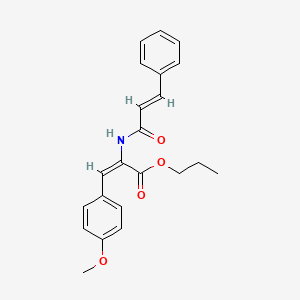![molecular formula C18H17BrN2O5 B5326193 ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5326193.png)
ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate, also known as BBAG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBAG belongs to the class of acryloyl glycinate derivatives and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate is not fully understood, but several studies have proposed that it exerts its biological effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the reduction of inflammatory cytokine levels, and the modulation of various signaling pathways. Additionally, this compound has been shown to possess neuroprotective and cardioprotective effects, making it a potential candidate for the treatment of neurological and cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate in lab experiments is its potent biological activity, which allows for the investigation of its potential therapeutic applications in various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several potential future directions for the research on ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate. One of the areas that require further investigation is the mechanism of action of this compound, as the exact molecular targets of this compound are not fully understood. Additionally, further studies are needed to evaluate the efficacy of this compound in vivo and to determine its pharmacokinetic and pharmacodynamic properties. Finally, the potential synergistic effects of this compound with other drugs or compounds should be investigated, as this may enhance its therapeutic efficacy.
合成方法
Ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate can be synthesized using a multi-step procedure that involves the reaction of 4-bromobenzoyl chloride with glycine ethyl ester, followed by the condensation of the resulting product with 2-furylacrylic acid. The final product is obtained by esterification of the carboxylic acid group with ethanol.
科学研究应用
Ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
ethyl 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5/c1-2-25-16(22)11-20-18(24)15(10-14-4-3-9-26-14)21-17(23)12-5-7-13(19)8-6-12/h3-10H,2,11H2,1H3,(H,20,24)(H,21,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMIUCIUPHYLGL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-chlorophenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5326114.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5326123.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,6-dihydroxy-N-methylbenzamide](/img/structure/B5326137.png)
![dimethyl 2-[8-ethoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5326141.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5326151.png)
![1-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326157.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5326166.png)
![3-sec-butyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5326173.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5326175.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5326179.png)
![2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5326196.png)

